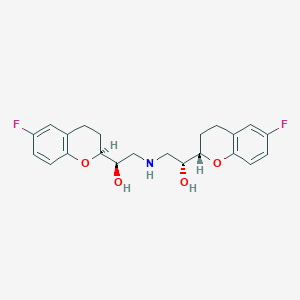

(S,R,R,S)-Nebivolol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UBBRYJJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Isomerism of Nebivolol and Its S,r,r,s Enantiomer

Elucidation of Stereogenic Centers and Total Number of Potential Stereoisomers

The nebivolol (B1214574) molecule is characterized by the presence of four stereogenic centers (chiral centers). nih.govresearchgate.netprografika.cl Theoretically, a molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. For nebivolol, with four chiral centers, this would suggest the potential for 16 different stereoisomers. researchgate.netrotachrom.com

However, the actual number of unique stereoisomers is reduced due to the molecule's pseudo-symmetrical structure, which features a central nitrogen atom. researchgate.netresearchgate.net This symmetry means that some of the potential combinations are meso compounds or enantiomeric pairs that are identical, thus reducing the total count of distinct stereoisomers to ten. researchgate.netrotachrom.com The commercially available drug is a racemic mixture of two enantiomers: (+)-nebivolol, which has the (S,R,R,R) configuration, and (-)-nebivolol, which has the (R,S,S,S) configuration. nih.govresearchgate.netresearchgate.net

| Property | Description |

|---|---|

| Number of Chiral Centers | 4 |

| Theoretical Maximum Stereoisomers | 16 (24) |

| Actual Number of Stereoisomers | 10 (due to molecular symmetry) |

| Commercially Available Form | Racemic mixture of (+)-(S,R,R,R)-Nebivolol and (-)-(R,S,S,S)-Nebivolol |

Structural Characteristics of (S,R,R,S)-Nebivolol

The this compound is one of the ten stereoisomers of nebivolol. Its chemical structure is defined by the specific spatial orientation of the substituents at each of the four chiral carbons. The designation (S,R,R,S) refers to the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules.

The structure of nebivolol consists of two 6-fluoro-3,4-dihydro-2H-chromane moieties linked by a 2,2'-iminobis(ethanol) backbone. nih.gov The four stereocenters are located on the carbon atoms of the ethanol (B145695) portions of this backbone, specifically the carbons bearing the hydroxyl groups and the carbons to which the chromane (B1220400) rings are attached. For the (S,R,R,S) isomer, the configurations are assigned as follows:

S configuration at the first chiral carbon of the first ethanol unit.

R configuration at the second chiral carbon of the first ethanol unit (attached to the chromane ring).

R configuration at the first chiral carbon of the second ethanol unit.

S configuration at the second chiral carbon of the second ethanol unit (attached to the chromane ring).

This specific arrangement distinguishes this compound from the other nine stereoisomers, including the pharmacologically active enantiomers found in the commercial racemic mixture. nih.gov While the d-enantiomer, (+)-(S,R,R,R)-Nebivolol, is primarily responsible for the β1-adrenergic receptor blockade, the distinct stereochemistry of the (S,R,R,S) isomer results in different three-dimensional geometry and, consequently, different interactions with biological receptors. researchgate.netnih.govbohrium.com

Comparative Stereochemical Features of this compound with Other β-Adrenergic Blockers

The stereochemistry of β-adrenergic blockers is a critical determinant of their pharmacological activity. nih.govresearchgate.net Most conventional β-blockers contain at least one chiral center, and their therapeutic effects are typically associated with a specific enantiomer. nih.govchapman.edu

A significant distinction exists between nebivolol and other β-blockers. For most β-blockers that are derivatives of an oxypropanolamine structure, the cardiac antihypertensive activity resides almost exclusively in the S-enantiomer. nih.govresearchgate.net In stark contrast, the β1-blocking activity of nebivolol is attributed to the d-enantiomer, which possesses an R-configuration at the hydroxyl-bearing carbon atom. nih.govresearchgate.net The (S,R,R,S) isomer, like other stereoisomers of nebivolol, contributes to a complex pharmacological profile that differs from the straightforward structure-activity relationships seen in simpler β-blockers. nih.gov

| Beta-Blocker Type | Active Enantiomer Configuration (at hydroxyl-bearing carbon) | Example |

|---|---|---|

| Conventional β-Blockers | S-configuration | Propranolol, Metoprolol |

| Nebivolol | R-configuration (in the d-enantiomer) | (+)-(S,R,R,R)-Nebivolol |

Divergence from Standard β-Blocker Pharmacophore Models

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. The standard pharmacophore for β-adrenergic antagonists typically includes:

An aromatic ring.

A β-ethanolamine side chain.

A secondary amine.

The (S,R,R,S) isomer, with its specific 3D arrangement, presents a unique topology of these functional groups for receptor interaction. This structural divergence is believed to be a key reason for nebivolol's distinct pharmacological properties compared to older β-blockers. nih.gov

Influence of Molecular Rigidity on Stereochemical Properties

The molecular structure of nebivolol incorporates two chromane ring systems. Two of the four chiral centers are part of these rings, which imparts a significant degree of rigidity to the molecule compared to more flexible, non-cyclic β-blockers. nih.govresearchgate.net This rigidity constrains the possible conformations that the molecule can adopt.

This structural constraint is thought to be directly related to nebivolol's divergence from the standard pharmacophore model. nih.govresearchgate.net The fixed orientation of the substituents on the chiral centers, including those of the (S,R,R,S) isomer, influences how the molecule presents its key binding groups (hydroxyls, amine, aromatic rings) to the active site of the β1-adrenergic receptor. This constrained geometry may facilitate a unique binding mode that is responsible for its high receptor selectivity and affinity. nih.govnih.gov

Advanced Synthetic Methodologies for S,r,r,s Nebivolol

Enantioselective Total Synthesis Strategies for (S,R,R,S)-Nebivolol

The total synthesis of (S,R,R,R)-Nebivolol, a component of the racemic mixture, has been a focal point of research, with several distinct enantioselective strategies emerging. A prominent approach dissects the molecule into two key chromene fragments, necessitating the use of both (R) and (S) antipodes of chiral catalysts to construct each half. researchgate.netacs.org

One of the earliest and most influential total syntheses of (S,R,R,R)-Nebivolol was reported by Chandrasekhar and coworkers. researchgate.netveeprho.comveeprho.com Their strategy hinged on a Sharpless asymmetric epoxidation of an E-allylic alcohol bearing a free phenolic hydroxyl group. researchgate.net This key step, utilizing both (+)- and (-)-diethyl tartrate (DET) as chiral catalysts, generated the required chiral epoxides. These intermediates then underwent a 6-exo-selective epoxide-phenol cyclization to form the crucial chroman derivatives with high diastereoselectivity. researchgate.net

Another notable strategy involves a Zr-catalyzed kinetic resolution of cycloheptenyl styrenyl ethers. acs.org This is followed by a Mo-catalyzed ring-opening and ring-closing metathesis to furnish the chiral non-racemic 2-substituted chromenes. acs.org This convergent approach allows for the efficient construction of the two distinct chromane (B1220400) fragments required for the final molecule. acs.org The final steps typically involve the coupling of the two chromane fragments via reductive amination, followed by deprotection to yield the target (S,R,R,R)-Nebivolol. acs.org

Some synthetic routes have also employed a one-pot Sharpless asymmetric epoxidation and intramolecular epoxide opening with an internal phenoxide anion to generate the chiral chromane core. researchgate.net This streamlined approach, combined with an oxidation/Wittig olefination one-pot reaction, has been utilized to synthesize the two key diol intermediates of Nebivolol (B1214574). researchgate.net

Synthesis and Resolution of Chiral Intermediates

The synthesis of Nebivolol relies heavily on the preparation and resolution of key chiral intermediates. These building blocks, possessing the correct stereochemistry, are essential for the construction of the final this compound.

Chroman Epoxides as Key Intermediates

Chroman epoxides, specifically 6-fluoro-2-(oxiran-2-yl)chroman, are critical intermediates in many synthetic routes to Nebivolol. beilstein-journals.orggoogle.comwipo.introtachrom.com These epoxides can be synthesized in racemic or semichiral forms and are pivotal for constructing the Nebivolol backbone. google.comwipo.int The synthesis often starts from precursors like 6-fluorochroman-2-carboxylic acid esters, which are converted to the corresponding aldehydes and then to epoxides. google.com One method involves the reaction of the aldehyde with sodium hydride and trimethylsulfonium (B1222738) iodide in dimethylsulfoxide. google.com

The separation of the diastereomeric epoxide pairs is a crucial step. While preparative HPLC was used in earlier syntheses, this method is not ideal for large-scale production. google.com More recent developments have focused on chromatographic techniques, such as centrifugal partition chromatography (CPC), to efficiently separate these diastereomers. rotachrom.com By isolating the desired chromane epoxide diastereomers early in the synthesis, a higher diastereomeric excess is achieved, leading to cleaner subsequent reactions and simplified purification. rotachrom.com

The separated epoxides are then used to build the two halves of the Nebivolol molecule. For instance, the (RR + RS) and (SS + SR) semichiral epoxide mixtures can be reacted separately with benzylamine (B48309) to form the corresponding amino alcohols. google.com These are then coupled to construct the final Nebivolol structure. google.com

Application of Asymmetric Dihydroxylation in Intermediate Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) has emerged as a powerful tool for creating chiral vicinal diols, which are valuable precursors to Nebivolol intermediates. beilstein-journals.orgd-nb.info While SAD has been extensively used in the synthesis of acyclic and saturated heterocyclic compounds, its application in constructing chiral benzo-annulated heterocycles like those in Nebivolol has been more limited. beilstein-journals.orgd-nb.infonih.govnih.gov

Research has demonstrated the successful use of SAD to generate key diol intermediates for (+)-Nebivolol. beilstein-journals.orgd-nb.info For example, an (E)-α,β-unsaturated ester can be subjected to SAD using AD-mix-α or AD-mix-β to produce the corresponding syn-2,3-dihydroxy esters with high yield. d-nb.info These diols can then be further elaborated to form the desired chroman structures. beilstein-journals.org

Notably, it has been reported that the Sharpless asymmetric dihydroxylation has been used as the sole source of chirality for the synthesis of Nebivolol intermediates for the first time by exposing β-hydroxy-α-tosyloxy esters to a one-pot, three-step process involving debenzylation, epoxidation, and intramolecular epoxide ring opening. nih.gov

Novel Approaches for Stereocontrolled Carbon-Chain Extension

Developing safer and more efficient methods for carbon-chain extension is an ongoing area of research in Nebivolol synthesis. A novel approach utilizes a sulfur ylide for a one-carbon chain extension of methyl 6-fluorochromane-2-carboxylate, avoiding the use of hazardous diazo compounds. researchgate.net This method leads to the formation of a racemic β-keto dimethylsulfoxonium ylide, which can be subsequently converted to the corresponding α-chloroketone. researchgate.net This α-chloroketone serves as a versatile intermediate for further functionalization.

Another strategy for carbon-chain extension involves the reaction of a chroman ester with LiCH2Br at low temperatures, followed by reduction, to synthesize diol intermediates. google.com These novel approaches aim to improve the safety and practicality of the synthesis, particularly for industrial-scale production.

Development of Industrially Feasible Stereoselective Synthesis Routes

The transition from laboratory-scale synthesis to industrial production necessitates the development of cost-effective, scalable, and environmentally friendly processes. For Nebivolol, this has driven research into more efficient stereoselective routes.

One approach focuses on the enzymatic resolution of a racemic mixture of 6-fluorochroman-2-carboxylic acid ester. google.comgoogleapis.com Using a stereoselective fungal esterase, such as one from Ophiostoma novo-ulmi, allows for the separation of the enantiomers with high selectivity. google.comgoogleapis.com The resolved acid and ester can then be converted into the respective "semichiral" epoxide pairs. googleapis.com A key innovation in this process is the kinetic resolution of these epoxide mixtures using benzylamine in a tertiary alcohol solvent. googleapis.com This allows for the separation of the different epoxide diastereomers, which can then be coupled to form the desired d- and l-benzylnebivolol. googleapis.com These are then combined, purified, and debenzylated to yield the final racemic Nebivolol. google.com

Biocatalysis also offers a promising avenue for the industrial synthesis of chiral precursors for Nebivolol. researchgate.netresearchgate.net The use of enzymes can provide high stereoselectivity under mild reaction conditions, making the processes more sustainable. researchgate.net

Control and Minimization of Undesired Stereoisomeric Impurities During Synthesis

Given that Nebivolol is a racemic mixture of the (S,R,R,R) and (R,S,S,S) enantiomers, the control and minimization of other stereoisomers are critical for ensuring the purity and safety of the final drug product. google.com The molecule's four chiral centers can theoretically lead to 16 stereoisomers, though symmetry reduces this to 10 possible stereoisomers. rotachrom.comgoogle.com

The formation of undesired diastereomers is a common challenge in Nebivolol synthesis. For example, the reaction of racemic chroman aldehyde with cyanide can produce both cis- and trans-nitrile alcohol diastereomers, which require separation. google.com Similarly, the epoxidation of an optically pure chroman carboxylic acid can still yield two diastereomeric epoxides. google.com

Several strategies are employed to minimize these impurities. The use of highly stereoselective reactions, such as the Sharpless asymmetric epoxidation and dihydroxylation, is a primary approach. researchgate.netresearchgate.net However, even these methods may not produce completely enantiopure products, leading to contamination with other stereoisomers. googleapis.com

Purification techniques are therefore essential. Crystallization is a key method for removing unwanted isomers. google.com For instance, after coupling the N-benzylated derivatives of the two enantiomers, the resulting mixture can be purified by crystallization to eliminate any undesired diastereoisomeric impurities that may have arisen from incomplete enantiomeric purity of the starting materials. google.com This is also a strategy to remove meso-forms, which can be formed as impurities and are often more soluble, allowing for their removal through recrystallization. google.com

Molecular and Cellular Pharmacology of S,r,r,s Nebivolol

β-Adrenergic Receptor Binding and Selectivity Profiles

The pharmacological actions of (S,R,R,R)-Nebivolol are intrinsically linked to its specific interaction with β-adrenergic receptors. Its cardiovascular effects are primarily a consequence of its high-affinity binding and remarkable selectivity for the β1-adrenergic receptor subtype.

(S,R,R,R)-Nebivolol is distinguished by its potent and highly selective antagonism of β1-adrenergic receptors. researchgate.net Research has consistently demonstrated that the β-blocking activity of the racemic mixture is almost exclusively attributable to this specific stereoisomer. bohrium.comnih.gov

In vitro binding assays have quantified this high affinity. Studies using rabbit lung membrane preparations, which are rich in β1-receptors, revealed a high affinity for racemic nebivolol (B1214574) with an inhibition constant (Ki) value of 0.9 nM. nih.gov This potent binding is coupled with exceptional selectivity. In human cardiac membranes, nebivolol demonstrates a 321-fold higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors, positioning it as one of the most β1-selective blockers available. researchgate.net This high degree of selectivity is a key feature of its pharmacological profile.

| Preparation | Receptor Subtype | Affinity (Ki) | Selectivity Ratio (β2/β1) | Reference |

|---|---|---|---|---|

| Rabbit Lung Membranes | β1 | 0.9 nM | 50 | nih.gov |

| Human Cardiac Membranes | β1 | - | 321 | researchgate.net |

| Human Cardiac Membranes | β2 | - |

The binding kinetics of (S,R,R,R)-Nebivolol contribute to its sustained pharmacological effect. Studies on the interaction of nebivolol with β1-adrenergic receptor sites have shown that the drug dissociates slowly from these receptors. nih.gov This slow dissociation rate is a characteristic that can lead to a prolonged duration of receptor blockade and, consequently, a sustained therapeutic action. While detailed quantitative data on the specific off-rate (k-off) is limited, the qualitative observation of slow dissociation is a significant aspect of its kinetic profile. nih.gov

The stereochemistry of the nebivolol molecule is critical to its β-adrenergic receptor affinity and selectivity. The molecule contains four chiral centers, resulting in ten stereoisomers. nih.govnih.gov However, the pharmacological activity is highly concentrated in specific isomers.

The (S,R,R,R)-enantiomer is the primary driver of β1-adrenergic receptor antagonism. bohrium.comnih.gov Comparative binding studies have revealed that the (S,R,R,R)-enantiomer possesses a β1-adrenergic binding affinity that is approximately 175 to 200 times greater than that of its counterpart in the racemic mixture, the (R,S,S,S)-enantiomer. nih.govmdpi.com This stark difference underscores the stereospecific requirements for high-affinity interaction with the β1-receptor binding pocket. The (R,S,S,S)-enantiomer, while having very low affinity for β1-receptors, is primarily associated with the vasodilatory effects of nebivolol mediated through nitric oxide pathways. tandfonline.com

| Stereoisomer | Configuration | Relative β1-Receptor Affinity | Primary Pharmacological Role | Reference |

|---|---|---|---|---|

| d-Nebivolol | (S,R,R,R) | High (~175-200x higher than l-form) | β1-Adrenergic Blockade | nih.govmdpi.com |

| l-Nebivolol | (R,S,S,S) | Low | NO-Mediated Vasodilation | tandfonline.com |

G-Protein Coupled Receptor (GPCR) Interaction and Signal Transduction

As a β-adrenergic receptor antagonist, (S,R,R,R)-Nebivolol modulates the signal transduction pathways associated with this class of G-protein coupled receptors (GPCRs). Its interaction prevents the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine and epinephrine.

β1-adrenergic receptors are canonically coupled to the stimulatory G-protein, Gs. Agonist binding to the receptor induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gsα). This activation leads to the dissociation of Gsα from the βγ-subunits and subsequent stimulation of the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

(S,R,R,R)-Nebivolol, acting as an antagonist, binds to the β1-receptor but does not induce this activating conformational change. Research has shown that the binding affinity of nebivolol to β-adrenergic receptors is not affected by the presence of guanylylimidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog that locks G-proteins in an active state. This indicates that nebivolol does not promote or stabilize the high-affinity, G-protein-coupled state of the receptor. Consequently, it does not lead to the dissociation of Gsα or the stimulation of adenylate cyclase, thereby blocking the canonical signaling pathway.

Further investigation into the pharmacology of (S,R,R,R)-Nebivolol has revealed properties of inverse agonism. GPCRs like the β1-adrenergic receptor can exhibit a degree of constitutive, agonist-independent activity. While a neutral antagonist simply blocks agonist binding, an inverse agonist can bind to and stabilize the inactive conformation of the receptor, thereby reducing its basal level of signaling.

Studies in human myocardium have demonstrated that nebivolol exhibits inverse agonist activity. In experimental settings designed to amplify basal signaling (e.g., in the presence of forskolin, a direct activator of adenylate cyclase), nebivolol has been shown to reduce the Gs-mediated stimulation of the enzyme. This negative intrinsic activity indicates that nebivolol actively promotes the inactive state of the β1-adrenoceptor, a characteristic it shares with other β-blockers such as metoprolol and bisoprolol.

Modulation of Nitric Oxide Production and Endothelial Function

A hallmark of nebivolol that distinguishes it from other β-blockers is its ability to promote vasodilation through the enhancement of nitric oxide (NO) bioavailability, thereby improving endothelial function. oup.complos.org The contribution of the (S,R,R,S)-enantiomer to this effect is a subject of intricate investigation, with evidence pointing towards a synergistic interplay with its levorotatory counterpart, (R,S,S,S)-Nebivolol.

Synergistic Contributions of (S,R,R,S)-Nebivolol to Nitric Oxide Availability

While the racemic mixture of nebivolol is known to stimulate endothelial NO synthase (eNOS) and increase NO production, the precise contribution of each enantiomer has been a topic of scientific discussion. patsnap.com Some studies suggest that the l-enantiomer (B50610), (R,S,S,S)-Nebivolol, is predominantly responsible for the NO-releasing properties of the racemate. nih.govnih.govbohrium.com Conversely, a study investigating the direct effects of nebivolol and its enantiomers on NO release in rat conductance and resistance arteries found that the dextrorotatory isomer, (S,R,R,R)-Nebivolol, was the main driver of this action. oup.com This study demonstrated that (S,R,R,R)-Nebivolol induced a dose-dependent increase in NO levels in the endothelium. oup.com

Distinction from (R,S,S,S)-Nebivolol in β3-Adrenergic Receptor-Mediated Nitric Oxide Release

The vasodilatory effects of nebivolol are, in part, mediated through the activation of β3-adrenergic receptors, which in turn stimulates NO production. medcraveonline.comahajournals.org Research into the specific roles of the nebivolol enantiomers at this receptor has revealed distinct activities.

A study conducted on rat thoracic aorta demonstrated that both this compound and (R,S,S,S)-Nebivolol can induce vasorelaxation through the activation of β3-adrenoceptors. nih.gov However, this study also identified a key difference: the vasorelaxant effect of this compound was additionally mediated by the activation of β2-adrenoceptors, a property not observed with the (R,S,S,S)-enantiomer. nih.gov In the heart, nebivolol-induced NO production was shown to be completely abolished by a specific β3-adrenergic receptor antagonist, while a β2-adrenergic receptor antagonist had no effect, suggesting a primary role for the β3-receptor in this tissue. ahajournals.org This indicates that while both enantiomers converge on the β3-adrenergic receptor to promote NO release, this compound possesses a broader mechanism of action that also encompasses β2-adrenergic receptor activation to induce vasodilation.

Interaction with Other Receptor Systems and Signaling Pathways

S1A Binding Site Affinity and Stereospecific Requirements

In vitro binding studies have revealed that nebivolol possesses an affinity for serotonin 5-HT1A receptors. nih.gov A study investigating the receptor binding profile of nebivolol and its stereoisomers reported a Ki value of 20 nM for the racemic mixture at S1A (5-HT1A) binding sites. nih.gov Importantly, this research highlighted that the stereospecific requirements for interacting with 5-HT1A receptors are different from those for the β1-adrenergic receptor. nih.gov The (S,R,R,R)-enantiomer is established as having a high affinity for the β1-adrenergic receptor, whereas the (R,S,S,S)-enantiomer displays a significantly lower affinity (175 times lower). nih.gov

While the specific binding affinity of the (S,R,R,S)-enantiomer for the 5-HT1A receptor has not been individually quantified in the available literature, the distinct stereospecific requirements suggest a potentially different interaction profile compared to its β1-adrenergic receptor binding. However, the functional relevance of this binding for the vasodilatory effects of nebivolol has been questioned. One study concluded that the coronary vasodilation induced by both the D- and L-stereoisomers of nebivolol is not mediated by 5-HT1A receptors. nih.gov This suggests that while an affinity exists, it may not translate into a significant functional effect in this particular vascular bed.

Investigating β2-Adrenergic Receptor Biased Agonism

Recent research has explored the concept of biased agonism to explain some of the unique properties of certain β-blockers. Nebivolol has been identified as a G protein-coupled receptor kinase (GRK)/β-arrestin biased agonist at the β2-adrenergic receptor. plos.orgnih.govresearchgate.netnih.gov This means that it can activate downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), without stimulating the classical Gαs-cAMP pathway. plos.orgresearchgate.net

Preclinical Pharmacodynamics of S,r,r,s Nebivolol

In Vitro and Ex Vivo Characterization of Receptor-Mediated Cellular Responses

In vitro studies using Chinese hamster ovary (CHO) cells transfected with human β1- and β2-adrenergic receptors have been instrumental in characterizing the receptor binding profile of (S,R,R,S)-Nebivolol and its enantiomers. nih.gov These studies have demonstrated that d-nebivolol possesses a high affinity and selectivity for β1-adrenergic receptors. nih.gov Specifically, in CHO cells expressing human β1-receptors, d-nebivolol and the racemic mixture of nebivolol (B1214574) showed potent inhibition of isoproterenol-induced cyclic AMP (cAMP) accumulation, with IC50 values of 0.41 nM and 0.42 nM, respectively. nih.gov In contrast, l-nebivolol was found to be significantly less potent at the β1-receptor. nih.gov

Further investigations into the receptor binding profile of this compound have confirmed its high selectivity for β1-adrenergic receptors over β2-adrenergic receptors. jacc.orgmedcraveonline.com This selectivity is among the highest observed for beta-blockers. jacc.org The vasodilatory effects of this compound are primarily mediated through the L-arginine/nitric oxide (NO) pathway. jyoungpharm.orgnih.gov This action is linked to the activation of β3-adrenergic receptors, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO. jyoungpharm.orgresearchgate.net The resulting increase in NO leads to vasodilation, a key feature that differentiates this compound from earlier generation beta-blockers. nih.gov Studies in isolated canine coronary arteries have shown that the vasodilation induced by nebivolol is dependent on the endothelium and can be blocked by inhibitors of nitric oxide synthase. nih.gov

| Cell Line | Receptor | Ligand | Parameter | Finding |

| CHO-Hu β1 | β1-adrenergic | d-Nebivolol | Inhibition of cAMP accumulation | IC50 = 0.41 nM nih.gov |

| CHO-Hu β1 | β1-adrenergic | This compound | Inhibition of cAMP accumulation | IC50 = 0.42 nM nih.gov |

| CHO-Hu β1 | β1-adrenergic | l-Nebivolol | Inhibition of cAMP accumulation | 1460 times less potent than d-nebivolol nih.gov |

| Rabbit Lung | β1-adrenergic | This compound | Binding Affinity (Ki) | 0.9 nM nih.gov |

| Rabbit Lung | β1-adrenergic | d-Nebivolol | Binding Affinity | High nih.gov |

| Rabbit Lung | β1-adrenergic | l-Nebivolol | Binding Affinity | 175 times lower than d-nebivolol nih.gov |

Mechanistic Studies on Cellular and Molecular Effects

Impact on Oxidative Stress Markers and Antioxidant Defense Mechanisms

This compound has demonstrated significant antioxidant properties in various preclinical models. jacc.orgcdnsciencepub.combioline.org.br It has been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the bioavailability of nitric oxide (NO). frontiersin.orgbohrium.com In studies comparing its effects to other beta-blockers like atenolol, this compound was more effective in reducing ROS concentration in endothelial cells subjected to oxidative stress.

The antioxidant mechanisms of this compound are multifaceted. It can directly scavenge superoxide (B77818) radicals and inhibit NADPH oxidase, a major source of cellular ROS. nih.govcdnsciencepub.com In a rat model of sepsis-induced hepatotoxicity, this compound administration mitigated oxidative stress by reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com Furthermore, in hypertensive patients, long-term treatment with this compound has been shown to have a favorable effect on oxidative stress, independent of its blood pressure-lowering effects. researchgate.net It has also been found to inhibit NADPH oxidase activity in the blood and isolated neutrophils. nih.gov

| Model | Key Findings |

| Endothelial Cells | Reduced ROS concentration more effectively than atenolol. |

| Sepsis-induced Hepatotoxicity in Rats | Decreased MDA levels and increased SOD and GSH activity. mdpi.com |

| Hypertensive Patients | Favorable blood pressure-independent effect on oxidative stress. researchgate.net |

| Whole Blood and Neutrophils | Dose-dependently inhibited NADPH oxidase activity. ahajournals.org |

| Hyperlipidemic Rabbits | Reduced vascular superoxide and macrophage infiltration. ahajournals.org |

| Transgenic (mRen2) Rats | Reduced myocardial NADPH oxidase activity and increased heme oxygenase levels. nih.gov |

Modulation of Inflammatory Signaling Pathways in Cellular Models

Preclinical evidence suggests that this compound can modulate inflammatory signaling pathways. In a rat model of sepsis-induced hepatotoxicity, this compound was found to inhibit the phosphorylation of key proteins in inflammatory pathways, including AKT, JNK1/2, p38, and NF-κB. mdpi.com It also led to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.com

Furthermore, this compound has been shown to downregulate a number of genes involved in the inflammatory process. nih.gov In human peripheral blood mononuclear cells, this compound demonstrated an anti-inflammatory shift by suppressing the production of Th1 and Th17 cytokines (IFN-γ and IL-17A) and promoting the Th2 cytokine IL-4. nih.gov This effect was linked to the inhibition of the NF-κB p65 subunit phosphorylation. nih.gov In a model of peritoneal dialysis, this compound showed anti-inflammatory effects by decreasing VEGF and IL-6 levels in TGF-β-stimulated mesothelial cells. oncotarget.com

Effects on Cellular Proliferation and Anti-fibrotic Processes in Specific Cell Types

This compound has demonstrated anti-proliferative and anti-fibrotic effects in various cell types. In human coronary artery smooth muscle cells (haCSMCs) and endothelial cells (haECs), this compound inhibited proliferation in a concentration- and time-dependent manner, an effect not observed with traditional beta-blockers like propranolol, metoprolol, or bisoprolol. nih.gov This inhibition of proliferation was also observed in the presence of growth factors such as TGFβ1 and PDGF-BB. nih.govoup.com Additionally, this compound induced moderate apoptosis in these cells. nih.gov

The anti-fibrotic properties of this compound have been linked to its ability to increase NO bioavailability, as NO possesses anti-proliferative and anti-fibrogenic activities. iiarjournals.org In a rat model of liver fibrosis induced by bile duct ligation, treatment with this compound was investigated for its potential beneficial effects. iiarjournals.org Furthermore, in a model of peritoneal membrane damage, this compound demonstrated anti-fibrotic effects associated with a reduction in collagen synthesis. oncotarget.com

Investigation of Mitochondrial Biogenesis Modulation

Studies have indicated that this compound can modulate mitochondrial biogenesis. In 3T3-L1 adipocytes, exposure to this compound led to an increase in mitochondrial DNA copy number, mitochondrial protein levels, and the expression of key transcription factors involved in mitochondrial biogenesis, such as PGC-1α, Sirt3, Tfam, and Nrf1. nih.gov This was accompanied by an increase in oxygen consumption and the expression of genes related to fatty acid oxidation and antioxidant enzymes. nih.gov The mechanism appears to be mediated through the eNOS/cGMP-dependent pathway, initiated by the activation of β3-adrenergic receptors. nih.gov

In contrast, in a study using Zucker obese rats, which exhibit increased mitochondrial biogenesis, this compound treatment was found to abrogate this increase and improve the organization of mitochondrial sarcomeres. ahajournals.orgresearchgate.net The mitochondria in the untreated obese rats showed structural abnormalities like swelling and disrupted cristae, which were improved with this compound treatment. ahajournals.orgresearchgate.net However, another study on oral squamous cell carcinoma cells reported that this compound induced mitochondrial dysfunction, characterized by a reduction in oxygen consumption rate, ATP production, and maximal respiration. mdpi.com

Enantiomer-Specific Pharmacodynamic Contributions in Preclinical Models

Conversely, the l-enantiomer (B50610) ((R,S,S,S)-nebivolol) is primarily responsible for the vasodilatory effects mediated by nitric oxide (NO). researchgate.netnih.govdrugbank.com While some studies suggest that both enantiomers may contribute to endothelium-dependent vasorelaxation, l-nebivolol is considered more potent in facilitating NO release. nih.govnih.gov This effect is thought to be mediated through the stimulation of β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS). researchgate.netdrugbank.com The synergistic action of the β1-blocking d-enantiomer and the NO-potentiating l-enantiomer results in the unique hemodynamic profile of this compound. researchgate.net

| Enantiomer | Primary Pharmacodynamic Contribution | Mechanism |

| d-Nebivolol ((S,R,R,R)-nebivolol) | β1-adrenergic receptor blockade researchgate.netnih.govnih.gov | High-affinity binding to β1-receptors, leading to decreased heart rate and myocardial contractility. nih.govdrugbank.com |

| l-Nebivolol ((R,S,S,S)-nebivolol) | Nitric oxide-mediated vasodilation researchgate.netnih.govdrugbank.com | Stimulation of β3-adrenergic receptors, leading to activation of eNOS and increased NO production. researchgate.netdrugbank.com |

Preclinical Pharmacokinetics and Metabolism of Nebivolol Stereoisomers

Absorption and Distribution Characteristics of (S,R,R,S)-Nebivolol in Preclinical Models

Nebivolol (B1214574), a racemic mixture of this compound (l-nebivolol) and (R,S,S,S)-nebivolol (d-nebivolol), demonstrates complex and stereoselective pharmacokinetic properties in preclinical models. Following oral administration, nebivolol is rapidly absorbed, with peak plasma concentrations reached within 1.5 to 4 hours. nih.govnih.gov However, its oral bioavailability is notably low and variable, a phenomenon attributed to significant presystemic loss within the gut and limited permeability across the intestinal wall rather than solely hepatic first-pass metabolism. researchgate.net Studies in rats have shown that plasma concentrations are significantly lower after oral administration compared to intravenous or intraperitoneal doses, pointing to the gut as a primary site of this initial loss. researchgate.net Approximately 50% of both enantiomers were observed to be lost during a 90-minute incubation in the presence of rat gut tissue, with only about 0.1% of the drug crossing the gut wall. researchgate.net

The bioavailability of nebivolol is also influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. In preclinical models mimicking extensive metabolizers (EMs), oral bioavailability is around 12%, whereas in poor metabolizers (PMs), it can be as high as 96%. researchgate.netnih.govdovepress.com Food does not significantly affect the absorption of nebivolol. nih.govconicet.gov.ar

Once absorbed, nebivolol is extensively distributed throughout the body. It is highly bound to plasma proteins, primarily albumin, with a binding rate of approximately 98%. nih.govnih.govdrugbank.com This high protein binding is a key factor in its pharmacokinetic profile. Preclinical studies have revealed stereoselectivity in the distribution of nebivolol enantiomers. The volume of distribution for l-nebivolol is greater than that of d-nebivolol. conicet.gov.ar This difference contributes to the lower plasma concentrations of l-nebivolol observed compared to d-nebivolol. conicet.gov.ar Animal studies have also shown that nebivolol and/or its metabolites can cross the placental barrier and are excreted in breast milk. medsinfo.com.au

Table 1: Preclinical Pharmacokinetic Parameters of Nebivolol Enantiomers

| Parameter | This compound (l-nebivolol) | (R,S,S,S)-Nebivolol (d-nebivolol) | Reference |

|---|---|---|---|

| Oral Bioavailability (EM) | ~12% (racemate) | ~12% (racemate) | researchgate.netnih.govdovepress.com |

| Oral Bioavailability (PM) | ~96% (racemate) | ~96% (racemate) | researchgate.netnih.govdovepress.com |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4 hours (racemate) | 1.5 - 4 hours (racemate) | nih.govnih.gov |

| Plasma Protein Binding | 97.9% | 98.1% | rwandafda.gov.rw |

| Volume of Distribution | Higher | Lower | conicet.gov.ar |

| Plasma Concentration | Lower | Higher | conicet.gov.ar |

Stereoselective Metabolic Pathways

The metabolism of nebivolol is extensive and stereoselective, primarily occurring in the liver. nih.govnih.gov The metabolic fate of the this compound enantiomer is intricately linked to the activity of various enzymes, leading to the formation of several metabolites, some of which retain pharmacological activity.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in this compound Biotransformation

The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, plays a pivotal role in the biotransformation of nebivolol. nih.govnih.govrxlist.com Aromatic hydroxylation of the nebivolol molecule is a major metabolic pathway mediated by CYP2D6. nih.govrwandafda.gov.rw This process is subject to genetic polymorphism, leading to significant differences in metabolism between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 substrates. nih.gov

In EMs, CYP2D6-dependent aromatic hydroxylation is a prominent pathway. nih.gov However, in PMs, who have deficient CYP2D6 activity, this pathway is significantly reduced. jyoungpharm.org This leads to markedly higher plasma concentrations of the parent drug in PMs compared to EMs. nih.gov While CYP2D6 is the primary enzyme, studies suggest that CYP2C19 and CYP3A4 may also contribute to a lesser extent to the metabolism of nebivolol. mdpi.com The metabolism of nebivolol to its active 4-hydroxynebivolol metabolite is catalyzed by CYP2D6. mdpi.com

Identification and Pharmacological Activity of Chiral Hydroxyl and Glucuronide Metabolites

Specifically, 4-hydroxynebivolol, a product of CYP2D6-mediated aromatic hydroxylation, is an active metabolite. mdpi.comresearchgate.net In addition to hydroxylation, direct glucuronidation of the parent nebivolol molecule is a major metabolic pathway. rxlist.comnih.gov The resulting glucuronide conjugates are also considered active. nih.govnih.gov Studies have shown that nebivolol glucuronides contribute to the β1-adrenoceptor antagonism. researchgate.net The stereoselectivity of glucuronidation has been observed, with higher plasma concentrations of the d-isomer glucuronide compared to the l-isomer glucuronide. researchgate.net

N-Dealkylation Pathways and Resulting Metabolites

N-dealkylation represents another metabolic pathway for nebivolol. drugbank.comrwandafda.gov.rwrxlist.com This process, in combination with hydroxylation and alicyclic monooxidation, is part of the complex metabolic profile of the drug. jyoungpharm.orgnih.gov Unlike the hydroxylated and glucuronide metabolites, the N-dealkylated metabolites of nebivolol are considered inactive. researchgate.netdrugbank.commdpi.comresearchgate.net A study utilizing human liver microsomes identified a novel metabolite resulting from the N-dealkylation of nebivolol, identified as 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol. mdpi.comnih.gov

Preclinical Elimination and Excretion Mechanisms of this compound and its Metabolites

The elimination of this compound and its various metabolites from the body occurs through both renal and fecal excretion, with the route being significantly influenced by the individual's CYP2D6 metabolic status. nih.govdrugbank.com In preclinical models representing extensive metabolizers (EMs), approximately 38% of an administered dose is excreted in the urine and 44% in the feces. nih.govdrugbank.comrxlist.com In contrast, in poor metabolizers (PMs), the excretion pattern shifts, with a higher proportion, about 67%, being eliminated via the urine and a smaller fraction, around 13%, in the feces. nih.govdrugbank.comjyoungpharm.org

Less than 0.5% of the administered dose is excreted as unchanged nebivolol, indicating that the vast majority of the drug is eliminated in the form of its multiple oxidative metabolites or their corresponding glucuronide conjugates. drugbank.comrwandafda.gov.rw The elimination half-life of the nebivolol enantiomers also shows stereoselectivity and is dependent on the CYP2D6 phenotype. In fast metabolizers, the average elimination half-life is approximately 10 hours, while in slow metabolizers, it is prolonged by 3 to 5 times. medsinfo.com.aurwandafda.gov.rw The elimination half-lives of the active hydroxymetabolites are also longer in slow metabolizers. medsinfo.com.aurwandafda.gov.rw

Table 2: Excretion of Nebivolol and Metabolites in Preclinical Models

| Metabolizer Status | Urinary Excretion (%) | Fecal Excretion (%) | Reference |

|---|---|---|---|

| Extensive Metabolizers (EMs) | 38 | 44 | nih.govdrugbank.comrxlist.com |

| Poor Metabolizers (PMs) | 67 | 13 | nih.govdrugbank.comjyoungpharm.org |

Advanced Analytical and Separation Methodologies for Nebivolol Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized technique for the enantiomeric resolution of nebivolol (B1214574). Its application is critical for quality control in bulk drug production and pharmaceutical formulations, allowing for the accurate quantification of the desired enantiomers and the detection of unwanted stereoisomeric impurities.

The cornerstone of successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP). For nebivolol, polysaccharide-based CSPs, particularly those derived from amylose (B160209), have proven to be highly effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for achieving chiral recognition and separating the complex mixture of nebivolol stereoisomers. nih.govresearchgate.net

Researchers have successfully employed various amylose-based columns to resolve nebivolol enantiomers and their related isomers. nih.govsemanticscholar.org A notable example is the use of an amylose tris(3,5-dimethylphenylcarbamate) coated silica-gel column (e.g., Chiralpak AD series), which has demonstrated excellent separation capabilities. nih.govresearchgate.net One study developed a novel and reproducible isocratic normal phase LC method using an amylose-based Chiralpak AD-3 column (250 × 4.6 mm, 3 μm) that successfully separated all ten stereoisomers of nebivolol with a resolution of greater than 2.0 for all pairs of components. nih.govsemanticscholar.org Another rapid method utilized an amylase-based 3-AmyCoat column (150 × 46 mm) to achieve separation within 12 minutes. nih.gov The choice of CSP is critical, as it dictates the potential for stereoselective interactions that govern the separation process.

Table 1: Examples of Chiral Stationary Phases Used for Nebivolol Resolution

| Chiral Stationary Phase (CSP) | Column Example | Key Features | Reference(s) |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-3 | High-resolution separation of up to 10 stereoisomers. | nih.govsemanticscholar.org |

| Amylose tris(3,5-dimethylphenylcarbamate) | 3-AmyCoat | Rapid chiral separation. | nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD / AD-RH | Effective in both normal and reversed-phase modes. | researchgate.net |

The optimization of the mobile phase is as crucial as the selection of the CSP for achieving adequate resolution and enantiomeric purity assessment. For polysaccharide-based CSPs, normal-phase chromatography is often preferred. The mobile phase typically consists of a non-polar organic solvent (e.g., n-hexane, n-heptane) mixed with an alcohol (e.g., ethanol (B145695), isopropanol) and a small amount of an amine modifier (e.g., diethylamine (B46881) (DEA) or diethanolamine). nih.govnih.gov

The alcohol component of the mobile phase plays a key role in modulating the retention and selectivity of the separation by competing with the analyte for hydrogen bonding sites on the CSP. The amine modifier is added to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Several studies have detailed the optimization process. For instance, a mobile phase containing n-hexane-ethanol-isopropanol-diethanolamine in the ratio 42:45:13:0.1 (v/v/v/v) was used with a Chiralpak AD-3 column to resolve ten stereoisomers. nih.gov Another method employed a simpler mobile phase of n-heptane-ethanol-DEA (85:15:0.1, v/v) with a 3-AmyCoat column for a rapid 12-minute separation of the (+)-RRRS and (-)-SSSR enantiomers. nih.gov The choice of alcohol and its concentration, along with the type and concentration of the amine modifier, must be carefully balanced to achieve the desired capacity factors, selectivity, and resolution. nih.gov

Table 2: Optimized Mobile Phase Systems for Chiral HPLC Separation of Nebivolol

| CSP Used | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Key Outcome | Reference(s) |

|---|---|---|---|---|---|

| Chiralpak AD-3 | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1) | Not specified | 280 | Resolution >2.0 for 10 stereoisomers. | nih.gov |

| 3-AmyCoat | n-heptane:ethanol:DEA (85:15:0.1) | 3.0 | 225 | Separation within 12 min; Resolution factor of 1.83. | nih.gov |

| Chiralpak AD / AD-RH | Pure ethanol or 1-propanol | 0.5 | Not specified | Best resolution achieved at lower flow rates. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoselective Quantification

For the stereoselective quantification of nebivolol enantiomers in complex biological matrices such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. analchemres.orgnih.gov This technique combines the superior separation capabilities of chiral HPLC with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the accurate measurement of picogram-per-milliliter (pg/mL) concentrations of each enantiomer. analchemres.orgnih.gov

The methodology typically involves extracting the nebivolol isomers from plasma using solid-phase extraction (SPE) or liquid-liquid extraction. analchemres.orgnih.gov The extracted analytes are then separated on a chiral column. For instance, a Chirobiotic® V column has been used with a mobile phase of methanol:acetic acid:diethylamine (100:0.15:0.05, v/v/v) for this purpose. nih.gov

Following chromatographic separation, the enantiomers are detected by a tandem mass spectrometer, usually operating in the positive ion electrospray ionization (ESI+) mode. Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and a deuterated internal standard. analchemres.orgnih.gov For nebivolol, the transition of the protonated molecule [M+H]+ at m/z 406 to a specific product ion (e.g., m/z 151) is commonly monitored. nih.gov

Method Validation for Robustness and Sensitivity in Biological Matrices

Any analytical method intended for the analysis of pharmaceutical products or for use in pharmacokinetic studies must be rigorously validated to ensure its reliability, accuracy, and precision. For chiral methods analyzing nebivolol in biological matrices, validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). nih.govanalchemres.org

Validation parameters for LC-MS/MS methods in bioanalysis include selectivity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term storage). analchemres.orgnih.gov

For example, a validated LC-MS/MS method for nebivolol enantiomers in human plasma demonstrated linearity over a concentration range of 20.0 to 6000 pg/mL. analchemres.orgresearchgate.net The intra-day and inter-day precision for this method were within ±15%, with accuracy between 85% and 115%. analchemres.orgresearchgate.net Another study reported a quantification limit of 25 pg/mL for each isomer in plasma, with precision and inaccuracy values below 15%. nih.gov Stability assessments confirmed that nebivolol was stable in human plasma through three freeze-thaw cycles and for at least 4 hours at room temperature. nih.gov These validation results confirm the methods are robust and sensitive enough for clinical pharmacokinetic studies. analchemres.orgnih.gov

Table 3: Validation Parameters for Nebivolol Stereoisomer Quantification in Human Plasma

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Technique | LC-MS/MS | LC-MS/MS |

| Linearity Range | 20.0 - 6000 pg/mL | 25 - 2500 pg/mL |

| Correlation Coefficient (r²) | > 0.99 | Not specified |

| Limit of Quantification (LOQ) | 20.0 pg/mL | 25 pg/mL |

| Intra- & Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy | 85% - 115% | Inaccuracy < 15% |

| Matrix Effect | Absent | Absent |

| Reference | analchemres.orgresearchgate.net | nih.gov |

Strategies for Isolation and Structural Elucidation of Stereoisomeric Impurities

During the synthesis of nebivolol, the formation of undesired stereoisomers and other process-related impurities is possible. ijpsr.comijpsr.com Regulatory guidelines require that these impurities be identified, quantified, and, if present above a certain threshold, characterized. The isolation and structural elucidation of these impurities are critical for controlling the quality and safety of the final drug product.

The primary strategy for isolation involves preparative chiral HPLC. ijpsr.comijpsr.com An analytical-scale method is first developed to separate the impurity from the main nebivolol isomers and other components. This method is then scaled up to a preparative scale to isolate a sufficient quantity of the impurity for structural analysis. ijpsr.com For instance, a crucial isomeric impurity, identified as (R,R,R,R)-Nebivolol, was isolated from a crude mixture using preparative HPLC with a chiral normal phase. ijpsr.comijpsr.com

Once isolated and purified, the structure of the impurity is elucidated using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the impurity, confirming it as an isomer of nebivolol. ijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry. ijpsr.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. ijpsr.com

In one study, forced degradation was used to intentionally create degradation products under stress conditions (acidic, basic, oxidative). journaljpri.comderpharmachemica.com The resulting degradants were separated by UPLC and characterized using LC-MS/MS to determine their structures and propose degradation pathways. journaljpri.com This information is vital for understanding the stability of the drug and for developing stability-indicating analytical methods.

Structure Activity Relationship Sar Studies of Nebivolol Stereoisomers

Correlating Stereoconfiguration with β1-Adrenergic Receptor Affinity and Selectivity of (S,R,R,R)-Nebivolol

The primary β1-adrenergic receptor blocking activity of racemic nebivolol (B1214574) resides almost exclusively in the (+)-(S,R,R,R)-nebivolol enantiomer, also known as d-nebivolol. nih.govresearchgate.net This stereoconfiguration is crucial for its high affinity and remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor. Research has consistently shown that d-nebivolol has a significantly higher binding affinity for β1-receptors compared to its counterpart, l-nebivolol ((-)-(R,S,S,S)-nebivolol).

Studies using human myocardial tissue revealed that racemic nebivolol has a 321-fold higher affinity for β1- versus β2-adrenergic receptors, positioning it as one of the most β1-selective blockers. In vitro binding assays have quantified the difference in affinity between the enantiomers. One study found that d-nebivolol's affinity for β1-receptors was 175 times greater than that of l-nebivolol. researchgate.net Another investigation using Chinese hamster ovary (CHO) cells expressing human β1-receptors found that l-nebivolol was 1460 times less potent than d-nebivolol. nih.gov This potent and selective binding of d-nebivolol is directly responsible for the negative chronotropic (heart rate-lowering) effects of the drug. researchgate.net

Interestingly, the stereochemical requirement for high β1-affinity in nebivolol is inverted compared to classical beta-blockers. For most beta-blockers with a hydroxypropanolamine substructure, the S-enantiomer at the hydroxyl-bearing carbon is the more active form. researchgate.net In nebivolol, the high-affinity β1-blocking activity is associated with the R-configuration at this center, a unique feature attributed to the molecule's rigid fluorochromane scaffold. researchgate.netmdpi.com

| Compound | Stereoconfiguration | Primary Activity | β1-Receptor Affinity vs. l-nebivolol | β1/β2 Selectivity Ratio (Racemate) |

|---|---|---|---|---|

| d-Nebivolol | (+)-(S,R,R,R) | β1-Adrenergic Antagonist | ~175-1460x higher | ~321 |

| l-Nebivolol | (-)-(R,S,S,S) | NO-Mediated Vasodilation | Baseline |

Investigation of Structural Determinants for β3-Adrenergic Receptor Agonism and Nitric Oxide-Mediated Vasodilation

The precise structural determinants for this action are linked to the (R,S,S,S) configuration. While d-nebivolol is largely inactive in this regard, l-nebivolol potently facilitates NO release. researchgate.net Some research suggests that this NO-potentiating effect is mediated through agonism at the β3-adrenergic receptor, which is present on endothelial cells. researchgate.netwikipedia.org Stimulation of β3-receptors is known to activate eNOS. The two enantiomers act synergistically; the β1-blockade from d-nebivolol reduces heart rate and cardiac workload, while the l-nebivolol-induced vasodilation lowers peripheral resistance. nih.govresearchgate.net This complementary action allows for effective blood pressure control while preserving cardiac output, an effect not typically seen with traditional beta-blockers. nih.gov

Impact of Molecular Substitutions and Conformations on Receptor Interactions

The unique pharmacological profile of nebivolol is a direct consequence of its distinct molecular structure, which diverges significantly from the classic aryloxyaminopropanol template of most beta-blockers. mdpi.com Key structural features include:

Symmetrical Bis-iminodiethanol Structure: The molecule is built around a central nitrogen atom, linking two identical fluorinated chromane (B1220400) moieties. researchgate.netmdpi.com This symmetry and the specific stereochemistry of the four chiral centers are fundamental to its dual action.

Rigid Chromane Rings: The presence of the fluorochromane rings introduces rigidity into the structure. researchgate.net This conformational constraint is believed to be a key reason for its inverted stereochemical preference for β1-receptor binding compared to more flexible beta-blockers. researchgate.net The specific spatial orientation of the hydroxyl group, the amino group, and the aromatic rings, dictated by the (S,R,R,R) configuration, is crucial for optimal interaction with the β1-receptor binding pocket. researchgate.net

Role of Substituents: While extensive SAR studies on substitutions are not widely published, the existing structure highlights the importance of the fluorine atoms on the chromane rings and the hydroxyl groups on the ethanolamine (B43304) side chains. The formation of an adduct between the secondary amine of nebivolol and the excipient lactose (B1674315) has been shown to reduce its pharmacological activity, underscoring the importance of the unmodified amine for receptor interaction. researchgate.net The synthesis of various derivatives has confirmed that the specific alpha,alpha'-(iminobis(methylene))-bis-(3,4-dihydro-2H-1-benzopyran-2-methanol) scaffold is the basis for this class of compounds' unique profile. nih.gov

The conformation of each enantiomer dictates its function. The (S,R,R,R) isomer fits precisely into the β1-adrenergic receptor, acting as a potent antagonist. In contrast, the (R,S,S,S) isomer interacts with the endothelial machinery (potentially via β3-receptors) to stimulate NO production. researchgate.netdrugbank.com This demonstrates a clear separation of activities based on the molecule's three-dimensional shape.

SAR of Deuterated Analogues for Enhanced Metabolic Stability

Deuteration, the selective replacement of hydrogen atoms with their stable, heavier isotope deuterium (B1214612), is a strategy used in medicinal chemistry to improve a drug's metabolic profile without altering its core pharmacological activity. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. juniperpublishers.com

Nebivolol is metabolized in the liver, primarily through glucuronidation and, to a lesser extent, oxidation by the CYP2D6 enzyme. nih.gov Its active metabolites also contribute to its beta-blocking effect. nih.gov Deuterated analogues of nebivolol have been synthesized to study and potentially enhance its metabolic stability.

Isotopologues like (R,R,S,R)-Nebivolol-d4 are designed with deuterium atoms placed at metabolically vulnerable positions. The goal is to slow down CYP2D6-mediated metabolism, which can extend the drug's half-life. This enhanced stability makes deuterated nebivolol a valuable tool for pharmacokinetic studies and as an internal standard in bioanalytical assays to precisely quantify nebivolol levels in plasma. mdpi.com While deuteration is primarily a tool to optimize pharmacokinetics, the underlying principle of SAR is maintained: the core molecular structure responsible for receptor binding and pharmacological effect remains unchanged, ensuring that the analogue retains the activity of the parent compound. juniperpublishers.com

Computational and Theoretical Studies on S,r,r,s Nebivolol

Molecular Docking and Dynamics Simulations of Receptor Binding Sites

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as (S,R,R,S)-Nebivolol, and its biological target, primarily the β1-adrenergic receptor. Docking predicts the preferred binding orientation and affinity of a molecule to a receptor, while MD simulations provide a time-resolved view of the dynamic behavior of the ligand-receptor complex.

Experimental binding studies have established the high affinity and selectivity of Nebivolol (B1214574) for the β1-adrenergic receptor. The β-blocking activity resides almost exclusively in the d-enantiomer, (+)-(S,R,R,R)-Nebivolol. researchgate.netnih.govresearchgate.net In vitro investigations using rabbit lung membrane preparations revealed that the racemic mixture of Nebivolol has a high affinity for β1-adrenergic receptor sites with a Ki value of 0.9 nM. researchgate.net A comparison of the stereoisomers demonstrated a significant difference in binding affinity, with the (S,R,R,R)-enantiomer possessing a much higher affinity than the (R,S,S,S)-enantiomer, which was 175 times lower. researchgate.net

Atomistic molecular dynamics simulations have been employed to unravel the molecular basis for this stereospecificity. Simulations of Nebivolol with the β2-adrenergic receptor (β2-AR), a closely related G protein-coupled receptor (GPCR), have shown that the (S,R,R,R)-form interacts more favorably with the receptor. researchgate.net These simulations suggest that the enhanced interaction of the active enantiomer is partly due to energetically favorable interactions with surrounding water molecules within the binding pocket, highlighting the crucial role of the microenvironment in molecular recognition. researchgate.net The β-receptor itself is a protein macromolecule composed of hundreds of amino acids that form seven transmembrane helices. mdpi.com The binding of a β-blocker to this intricate structure involves specific interactions, such as hydrogen bonds formed by the protonated amino group and the hydroxyl group with key amino acid residues like Asp113. wikipedia.org

Beyond its primary target, computational methods have been used to explore Nebivolol's interactions with other receptors. For instance, docking studies on the transient receptor potential cation channel subfamily M member 8 (TRPM8) identified Nebivolol as a potent blocker. nih.gov These docking simulations predicted a minimum binding energy of -11.4 kcal/mol and identified five potential hydrogen-bond interactions with TRPM8 residues Gln776, Asn790, Glu773, and Asp793, in addition to hydrophobic contacts. nih.gov

| Compound | Receptor | Binding Affinity (Ki value) | Relative Affinity vs (R,S,S,S) |

|---|---|---|---|

| (S,R,R,R)-Nebivolol | β1-adrenergic | High | ~175-fold higher |

| (R,S,S,S)-Nebivolol | β1-adrenergic | Low | Baseline |

| Racemic Nebivolol | β1-adrenergic | 0.9 nM | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For the stereoisomers of Nebivolol, a QSAR model would seek to correlate specific molecular descriptors with their varying affinities for the β1-adrenergic receptor.

While specific QSAR studies focused exclusively on the 10 stereoisomers of Nebivolol are not widely documented in public literature, the methodology is well-established for β-adrenergic antagonists. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly suited for this purpose. mdpi.comucsb.edu These methods analyze the steric and electrostatic fields surrounding aligned molecules to derive a correlation with their activity. ucsb.edu

A hypothetical 3D-QSAR study for Nebivolol stereoisomers would involve:

Molecular Alignment: Aligning the 3D structures of the different isomers based on a common scaffold.

Descriptor Calculation: Placing the aligned molecules in a 3D grid and calculating steric (shape-based) and electrostatic (charge-based) interaction energies at each grid point using a probe atom. CoMSIA extends this by calculating additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. ucsb.edu

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation that correlates the variations in these 3D fields with the experimentally determined binding affinities (pKi values). ucsb.edu

The resulting QSAR model would generate contour maps highlighting regions in 3D space where specific properties are predicted to influence biological activity. For Nebivolol's stereoisomers, such a model could quantitatively explain why the specific spatial arrangement of the hydroxyl group, the two chromane (B1220400) rings, and the secondary amine in the (S,R,R,R) configuration is optimal for high-affinity binding to the β1-receptor. The key molecular descriptors in such a model would likely include those related to stereochemistry, electronic properties (like HOMO/LUMO energies), and hydrophobicity (logP). researchgate.netnih.gov

| Component | Description | Example for Nebivolol |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | β1-adrenergic receptor binding affinity (pKi). |

| Independent Variables (Descriptors) | Numerical representations of molecular properties. | Steric fields (CoMFA), Electrostatic fields (CoMFA/CoMSIA), Hydrophobic fields (CoMSIA), H-bond donor/acceptor fields (CoMSIA). |

| Statistical Method | Algorithm used to correlate variables. | Partial Least Squares (PLS). |

| Model Output | Predictive equation and graphical contour maps. | Maps indicating where bulky groups, positive/negative charges, or hydrophobic character would increase or decrease activity. |

Conformational Analysis and Stereoelectronic Properties of this compound

The specific three-dimensional arrangement of atoms (conformation) and the electronic properties of a drug molecule are fundamental to its interaction with a biological target. This compound, as one of the ten stereoisomers of Nebivolol, has a unique and relatively rigid structure that has been elucidated through computational calculations and experimental techniques like X-ray crystallography. researchgate.net

X-ray structure analysis of the hydrochlorides of d-nebivolol ((S,R,R,R)-Nebivolol) and other isomers has provided definitive insights into their solid-state conformations. researchgate.net These studies revealed that the d- and l-nebivolol molecules adopt a conformation that is significantly different from that of the other nebivolol isomers. researchgate.net A key feature of the Nebivolol structure is the presence of two chromane (3,4-dihydro-2H-1-benzopyran) ring systems. nih.gov Conformational analysis shows that the pyran rings within these systems typically adopt a half-chair conformation. researchgate.net

Prediction of Metabolism and Metabolite Structures via Computational Chemistry

Computational chemistry plays a significant role in predicting the metabolic fate of drug candidates, helping to identify potential metabolites and their properties. For Nebivolol, in silico tools complement experimental studies, such as those using human liver microsomes (HLM), to build a comprehensive picture of its biotransformation. mdpi.com

Nebivolol undergoes extensive hepatic metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. ucsb.edu Computational approaches to predict metabolism can be rule-based, relying on known biotransformation reactions, or structure-based, involving docking the drug into the active site of a CYP enzyme model.

Experimental analysis using liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) coupled with chemometric methods has identified several phase I metabolites of Nebivolol. mdpi.comucsb.edu These findings provide a basis for validating and refining computational prediction models. The primary metabolic pathways identified include:

Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic ring of the chromane moiety, leading to products like 4-hydroxynebivolol, which is an active metabolite. ucsb.edu

Alicyclic hydroxylation and dihydroxylation: Hydroxylation of the non-aromatic part of the chromane ring system. mdpi.comucsb.edu

Alicyclic oxidation: Oxidation of the chromane ring. mdpi.comucsb.edu

N-dealkylation: Cleavage of the bond between the nitrogen and one of the ethyl-chromane moieties. mdpi.comucsb.edu

A recent study identified a novel metabolite formed via N-dealkylation: 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol. mdpi.comucsb.edu Following its identification, computational methods were applied to assess its potential toxicity. This in silico analysis indicated a significantly elevated risk of mutagenic activity for this novel metabolite compared to the parent Nebivolol molecule, demonstrating a key application of computational chemistry in post-discovery metabolite characterization. mdpi.comucsb.edu

| Metabolic Pathway | Resulting Metabolite Structure | Computational Relevance |

|---|---|---|

| Aromatic Hydroxylation | 4-hydroxynebivolol | Prediction of Site of Metabolism (SoM); Docking with CYP2D6. |

| Alicyclic Hydroxylation | Hydroxylated chromane ring | SoM prediction based on bond energies and accessibility. |

| Alicyclic Oxidation | Oxidized chromane ring | Rule-based metabolite prediction. |

| N-dealkylation | 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol | In silico toxicity and property prediction. |

| Glucuronidation | Glucuronide conjugates | Prediction of Phase II metabolism pathways. |

Emerging Research Areas and Future Directions for S,r,r,s Nebivolol Research

Exploration of Novel Molecular Targets and Signaling Pathways

The pharmacological profile of nebivolol (B1214574) is known to be more complex than simple β1-adrenergic receptor blockade. The d-enantiomer, (SRRR)-nebivolol, is primarily responsible for the high-affinity β1-receptor antagonism. nih.govbohrium.com Conversely, the l-enantiomer (B50610), (RSSS)-nebivolol, is linked to the drug's vasodilatory effects through the stimulation of endothelial nitric oxide (NO) synthesis. nih.govbohrium.com Emerging research is focused on dissecting these and other novel pathways, with the understanding that each stereoisomer could have a distinct role.

Future research is aimed at moving beyond the two principal enantiomers to characterize the specific molecular interactions of all ten stereoisomers, including (S,R,R,S)-Nebivolol. A key area of investigation is the L-arginine/nitric oxide pathway, where l-nebivolol is thought to act via β3-adrenoceptor agonism to increase the activity of endothelial nitric oxide synthase (eNOS). jacc.orgnih.gov Other potential molecular targets and pathways are also being explored, including the inhibition of S-nitrosoglutathione reductase (GSNOR), a key enzyme in regulating cellular S-nitrosylation, and interactions with the actin cytoskeleton, which is linked to NO production. researcher.life The possibility that less-studied isomers like this compound might interact uniquely with these or other undiscovered targets is a compelling direction for future studies. Elucidating these interactions is critical for a complete understanding of nebivolol's pharmacology.

| Stereoisomer / Racemate | Known / Primary Target | Emerging / Investigational Targets & Pathways |

| d-Nebivolol ((SRRR)-Nebivolol) | High-selectivity β1-Adrenergic Receptor (Antagonist) nih.govbohrium.com | Synergistic blood pressure reduction with l-nebivolol nih.govnih.gov |

| l-Nebivolol ((RSSS)-Nebivolol) | Potentiation of NO-mediated vasodilation nih.govnih.gov | β3-Adrenergic Receptor (Agonist), eNOS activation, GSNOR (inhibition) jacc.orgresearcher.life |

| This compound & Other Isomers | Largely uncharacterized | Future research aims to screen against known and novel targets (e.g., β3-AR, GSNOR, serotonin receptors) to identify unique pharmacological activities. |

Development of Highly Enantioselective and Sustainable Synthetic Routes

The complex stereochemistry of nebivolol, with its four chiral centers, presents a significant challenge for chemical synthesis. researchgate.netnih.gov Traditional synthetic routes can be lengthy and may not provide adequate control over the stereochemical outcome. researchgate.net Consequently, a major focus of current research is the development of highly efficient, enantioselective, and sustainable methods to produce specific stereoisomers for pharmacological study.

A highly promising approach is the use of biocatalysis. Recently, researchers have identified and utilized stereoselective alcohol dehydrogenases (ADHs) for the asymmetric reduction of a key precursor, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (NEB-7). acs.orgnih.gov This enzymatic approach enables the synthesis of all enantiomers of the resulting alcohol precursor (NEB-8) with exceptional enantiomeric excess (>99%) and high space-time yields. nih.govacs.org Such biocatalytic methods represent a significant advancement toward sustainable pharmaceutical manufacturing, as they operate under mild conditions and reduce the need for costly and environmentally taxing transition metal catalysts often used in stereocontrolled synthesis. rotachrom.com The ability to generate any desired stereoisomer on demand is crucial for enabling the systematic study of isomers like this compound.

| Synthesis Strategy | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Multi-step reactions using classical organic chemistry reagents. researchgate.net | Established and scalable for racemic mixtures. | Often requires harsh conditions, may have lower stereoselectivity, can generate significant waste. |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic reactions for key chiral transformations. researchgate.net | Improved enantioselectivity for specific steps. | Can still involve multiple steps and rely on non-sustainable reagents. |

| Biocatalytic Asymmetric Reduction | Utilizes enzymes like alcohol dehydrogenases (ADHs) to create chiral centers. nih.govacs.org | Highly enantioselective (>99% ee), sustainable (mild conditions), can produce all stereoisomers of key precursors. nih.gov | Enzyme stability and substrate loading can be challenging; requires specialized expertise. |

Refinement of Analytical Techniques for Complex Chiral Separations

The analysis and purification of nebivolol's ten stereoisomers require sophisticated analytical techniques capable of resolving structurally similar chiral molecules. semanticscholar.org Research in this area focuses on improving the speed, efficiency, resolution, and sustainability of these separation methods. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone of this effort. nih.gov